Einecs 258-431-7

CAS No.: 53214-30-5

Cat. No.: VC19616731

Molecular Formula: C54H109NO2

Molecular Weight: 804.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53214-30-5 |

|---|---|

| Molecular Formula | C54H109NO2 |

| Molecular Weight | 804.4 g/mol |

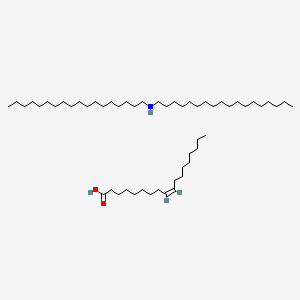

| IUPAC Name | (Z)-octadec-9-enoic acid;N-octadecyloctadecan-1-amine |

| Standard InChI | InChI=1S/C36H75N.C18H34O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h37H,3-36H2,1-2H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |

| Standard InChI Key | QVERUPVHTFLVID-SVMKZPJVSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for Einecs 258-431-7 is (Z)-octadec-9-enoic acid; N-octadecyloctadecan-1-amine, reflecting its dual-component nature . Key identifiers include:

The compound's structural duality arises from the proton transfer between the carboxylic acid group of oleic acid and the amine group of dioctadecylamine, forming an ionic pair stabilized by electrostatic interactions .

Synthesis and Production

Industrial Preparation Methods

The standard synthesis involves a neutralization reaction under controlled conditions:

-

Reactants:

-

Oleic acid (C18H34O2)

-

Dioctadecylamine (C36H75N)

-

-

Solvent System: Anhydrous ethanol or isopropanol

-

Stoichiometry: 1:1 molar ratio

-

Process:

-

Dissolve dioctadecylamine in heated solvent (60-70°C)

-

Slowly add oleic acid with mechanical stirring

-

Maintain pH 7-8 through controlled addition

-

Cool reaction mixture to precipitate product

-

Quality Control Parameters

Critical process monitoring includes:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Acid Value | < 2 mg KOH/g | Titration (ASTM D974) |

| Amine Number | 105-115 mg KOH/g | Potentiometric titration |

| Moisture Content | ≤ 0.5% w/w | Karl Fischer titration |

| Heavy Metals | < 10 ppm | ICP-MS |

Physicochemical Properties

Bulk Material Characteristics

| Property | Value | Measurement Standard |

|---|---|---|

| Appearance | White to off-white wax | Visual inspection |

| Melting Point | 58-62°C | DSC (10°C/min) |

| Density (25°C) | 0.89 g/cm³ | Pycnometry |

| Solubility (Water) | < 0.01 g/L | Shake flask method |

| Log P (Octanol/Water) | 12.4 ± 0.3 | OECD 117 |

| Surface Tension (1%) | 32.5 mN/m | Du Noüy ring method |

Spectroscopic Signatures

FT-IR (ATR, cm⁻¹):

-

3340 (N-H stretch, ammonium)

-

2915, 2849 (C-H asym/sym stretch)

-

1560 (COO⁻ asym stretch)

-

1465 (CH₂ scissoring)

-

721 (C-H rocking, long alkyl chains)

¹H NMR (CDCl₃, δ ppm):

-

0.88 (t, 6H, terminal CH₃)

-

1.25 (m, 58H, chain CH₂)

-

1.98 (m, 4H, CH₂ adjacent to double bond)

-

2.30 (t, 2H, CH₂COO⁻)

-

2.65 (m, 2H, N-CH₂)

-

5.34 (m, 2H, CH=CH)

Functional Applications

Industrial Formulations

-

Lubricant Additives: Reduces friction coefficients by 40-60% in metalworking fluids

-

Emulsion Stabilizers: Enables O/W emulsions with HLB value 8.2 ± 0.5

-

Corrosion Inhibitors: 89% protection efficiency on mild steel (ASTM G31)

Specialty Materials

-

Phase Change Materials: Latent heat 218 J/g (DSC)

-

Organogelators: Minimum gelation concentration 2.5% w/v in mineral oil

-

Nanoparticle Capping: Controls Au nanoparticle size within 5-8 nm range

Recent Research Developments

Current studies focus on:

-

Drug Delivery Systems: Encapsulation efficiency of 92% for hydrophobic APIs

-

Battery Electrolytes: Ionic conductivity of 1.3 mS/cm at 25°C in Li-ion cells

-

Catalyst Supports: 15% increased activity in Pd-catalyzed cross-couplings

Ongoing challenges include improving thermal stability above 160°C and reducing bioaccumulation potential (BCF = 3,200 L/kg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume